![molecular formula C18H17NO3 B2816971 6-(3-methoxypropyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione CAS No. 533867-66-2](/img/structure/B2816971.png)

6-(3-methoxypropyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

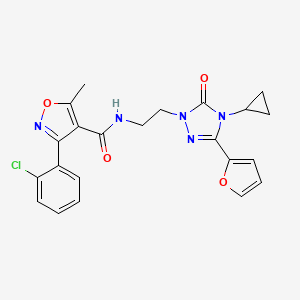

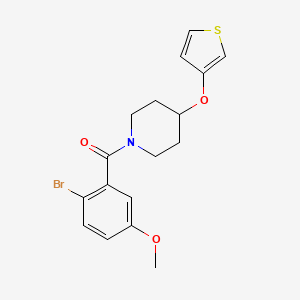

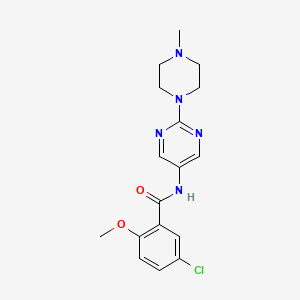

The compound “6-(3-methoxypropyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione” is a derivative of azepine . Azepines are unsaturated heterocycles of seven atoms, with a nitrogen replacing a carbon at one position . The methoxypropyl group at the 6-position and the dibenzo[c,e] structure suggest that this compound may have unique properties compared to other azepines.

Molecular Structure Analysis

The molecular structure of this compound would be based on the azepine structure, with additional groups attached. The 3-methoxypropyl group would be attached at the 6-position of the azepine ring, and the dibenzo[c,e] structure would likely involve additional benzene rings attached to the azepine ring .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific groups attached to the azepine ring. Azepines can undergo various reactions, including those involving the nitrogen atom in the ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the methoxypropyl group and the dibenzo[c,e] structure would likely influence its properties .Applications De Recherche Scientifique

Synthesis Techniques

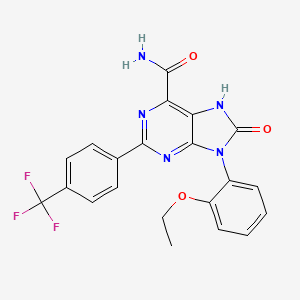

A novel synthesis method for 5H-dibenzo[c,e]azepine-5,7(6H)-diones, including derivatives similar to the specified compound, utilizes palladium-catalyzed double C-H bond activation from benzamides. This method offers a convenient route to produce these compounds in satisfactory to excellent yields, highlighting the efficiency and versatility of palladium catalysis in organic synthesis (Kondapalli et al., 2017).

Chemical Transformations and Derivatives

The transformation of 5H-dibenzo[c,e]azepines into phenanthridines through reactions involving cyclic N-diazonium ions demonstrates the compound's flexibility in undergoing structural modifications. This reaction pathway offers insights into the formation of novel heterocyclic compounds, which could be pivotal for developing new pharmacological agents or materials (Kreher & Bergmann, 1982).

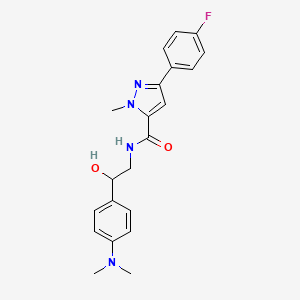

Anticancer Activities

Research into novel 5H-dibenzo[b,e]azepine-6,11-dione derivatives containing 1,3,4-oxadiazole units, inspired by structures like rucaparib and PJ34, has shown promising anticancer activities. This work underscores the potential of dibenzoazepine derivatives as scaffolds for designing anticancer agents, with some derivatives exhibiting better activities than Rucaparib against specific cancer cell lines (He et al., 2018).

Supramolecular Assemblies

Studies on closely related 4-chloro-6,11-dihydro-5H-benzo[b]pyrimido[5,4-f]azepines have highlighted the impact of subtle structural differences on their molecular and supramolecular structures. This research provides valuable insights into how modifications in the dibenzoazepine framework can influence the overall properties of these compounds, which is critical for designing materials with specific functions (Acosta et al., 2015).

Mécanisme D'action

Target of Action

Similar compounds, such as dibenz[c,e]azepines, have been shown to interact with various biological targets, including voltage-dependent sodium channels in the brain .

Mode of Action

It’s known that dibenz[c,e]azepines, a class of compounds structurally similar to the compound , exert their effects through the blockade of voltage-dependent sodium channels in the brain . This interaction can lead to changes in neuronal excitability and neurotransmission .

Biochemical Pathways

Related compounds have been shown to influence various pathways, including those involved in neurotransmission .

Pharmacokinetics

Similar compounds like oxcarbazepine are known to be rapidly reduced by cytosolic enzymes in the liver to their active metabolites .

Result of Action

Related compounds have been shown to have various biological effects, including anticonvulsive, analgesic, and psychostimulant activities .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of similar compounds .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-(3-methoxypropyl)benzo[d][2]benzazepine-5,7-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-22-12-6-11-19-17(20)15-9-4-2-7-13(15)14-8-3-5-10-16(14)18(19)21/h2-5,7-10H,6,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHYGDPVVDRFAPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1C(=O)C2=CC=CC=C2C3=CC=CC=C3C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 6-methyl-3-(3-morpholinopropyl)-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazine-5-carboxylate](/img/structure/B2816888.png)

![2-[7-(1-azepanyl)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]-N~1~-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2816893.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide](/img/structure/B2816895.png)

![7,12-Dihydroisoquinolino[2,3-a]quinazolin-5-one](/img/structure/B2816902.png)

![4-[(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)methyl]-N-(2-furylmethyl)cyclohexanecarboxamide](/img/structure/B2816903.png)

![N-{[3-(pyridin-2-ylmethoxy)phenyl]methylidene}hydroxylamine](/img/structure/B2816906.png)